

Basic Pharmacological Profile of Diaplasinin

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Compound Focus: Diaplasinin

CAS No.: 481631-45-2

Cat. No.: S538532

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The table below summarizes the core characteristics of **Diaplasinin** as a Plasminogen Activator Inhibitor-1 (PAI-1) inhibitor.

Property	Description
Synonyms	PAI-749 [1]
Molecular Weight	501.62 [1]
CAS No.	481631-45-2 [1]
Primary Target	Plasminogen Activator Inhibitor-1 (PAI-1) [1]
Reported IC ₅₀	295 nM (PAI-1 inhibition) [1]
Biological Activity	Antithrombotic efficacy; preserves tPA and uPA activities in the presence of PAI-1 [1]

Key Experimental Findings and Protocols

Diaplasinin has been investigated in specific disease models. The following table outlines its efficacy in a study on sepsis-induced cardiac dysfunction.

Study Model	Treatment	Key Findings	Citation
In Vivo (Mouse model of sepsis) Cecal Ligation and Puncture (CLP) induced sepsis [2] Intraperitoneal injection of Diaplasinin (200 nM or 400 nM) [2] - Increased survival rate [2]			
		<ul style="list-style-type: none">• Improved cardiac function (enhanced LVEF and LVFS) [2]• Reduced cardiomyocyte apoptosis (lowered Cleaved Caspase-3 expression) [2] [2] In Vitro (LPS-exposed mouse cardiomyocytes) Lipopolysaccharide (LPS) induction [2] Treatment with Diaplasinin [2] - Reversed LPS-induced cell apoptosis [2] [2] 	

Detailed Experimental Protocols

The studies referenced above employed the following key methodologies:

- **In Vivo Sepsis Model (CLP)**: Mice underwent cecal ligation and puncture to induce sepsis. **Diaplasinin** was administered via intraperitoneal injection at 200 nM or 400 nM concentrations daily. Cardiac function was assessed using echocardiography to measure **Left Ventricular Ejection Fraction (LVEF)** and **Left Ventricular Fractional Shortening (LVFS)**. Apoptosis was measured by detecting **Cleaved Caspase-3** levels in heart tissues through immunohistochemistry (IHC) and Western blotting [2].
- **In Vitro Cardiomyocyte Apoptosis Model**: Mouse cardiomyocytes (HL-1 cell line) were exposed to bacterial lipopolysaccharide (LPS) to induce an inflammatory response and apoptosis. Cell viability was measured using a **Cell Counting Kit-8 (CCK-8) assay**, and apoptosis was again evaluated via **Cleaved Caspase-3** expression [2].
- **Fluorescence Quenching Assay**: The binding affinity of **Diaplasinin** (as PAI-749) to PAI-1 was measured by its ability to quench the fluorescence of a fluorophore-tagged PAI-1 (PAI-NBD119), yielding an apparent dissociation constant (Kd) of **254 nM** [1].

Comparison with Other PAI-1 Inhibitors

While a direct, comprehensive comparison of **Diaplasinin** against all other PAI-1 inhibitors is not available in the searched literature, some context can be provided.

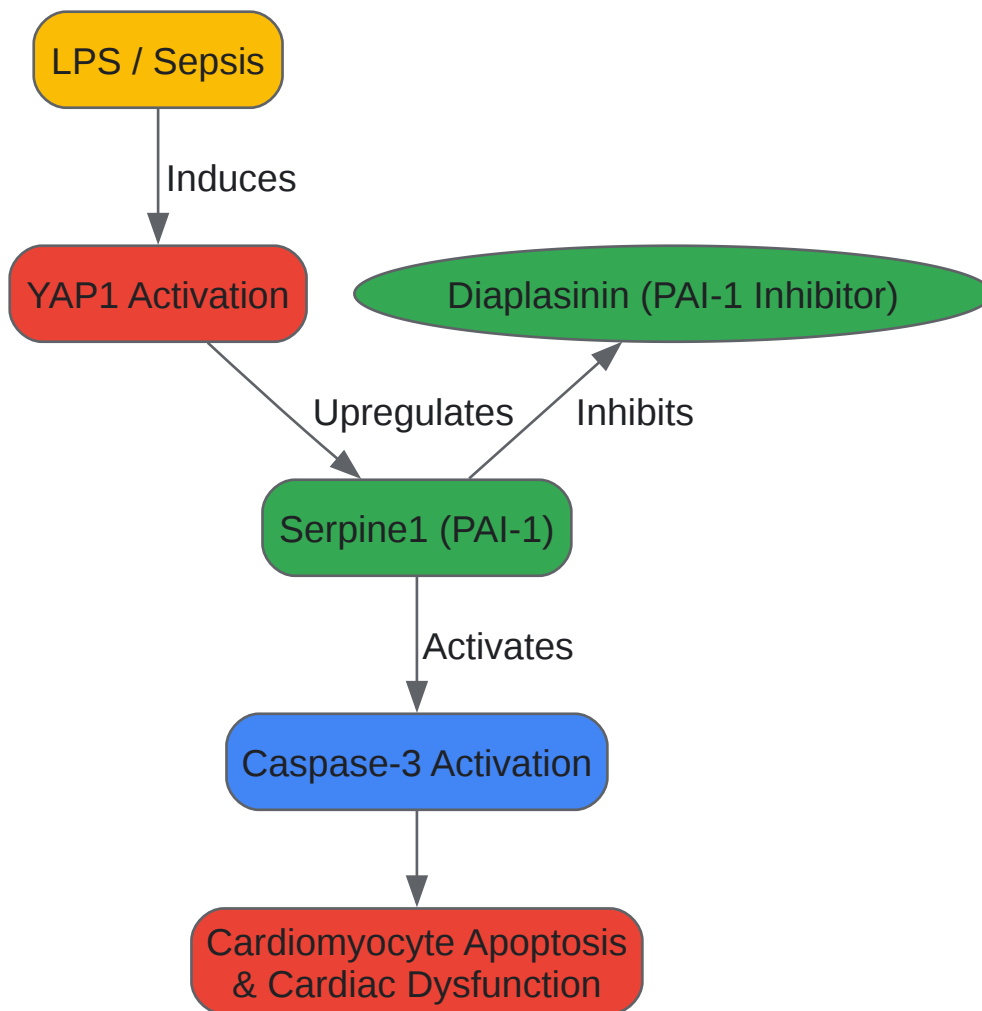
- **AZ3976**: This is a small molecule PAI-1 inhibitor from a different chemical class. It was identified via high-throughput screening and functions by **accelerating the latency transition** of PAI-1 (converting the active form to an inactive one). Its IC₅₀ was reported as 26 µM in a chromogenic assay and 16 µM

in a plasma clot lysis assay [3]. This mechanism differs from the direct binding and inhibition suggested for **Diaplasinin**.

- **Other Compounds (e.g., HP129, XR5118):** An older comparative study evaluated several PAI-1 inhibitors and found large differences in their potency (e.g., IC_{50} values ranging from 15 μ M for HP129 to >1000 μ M for XR5118). The study stressed that the relative potency of these compounds is highly dependent on the assay method used and that they likely act through different mechanisms of inactivation [4].
- **Therapeutic Potential Identification:** A recent bioinformatics analysis identified SERPINE1 (the gene encoding PAI-1) as a key target in Hypertrophic Cardiomyopathy (HCM). This study shortlisted several drugs, including **Diaplasinin**, as promising for targeting this pathology, placing it alongside other candidates like cetrorelix and tiplasinin [5].

Proposed Signaling Pathway in Sepsis Model

The study on sepsis-induced cardiac dysfunction proposed a signaling pathway through which PAI-1 (Serpine1) inhibition by **Diaplasinin** exerts its protective effect. The relationship between the key components is summarized in the following diagram.



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The diagram illustrates that in the studied sepsis model, the proposed mechanism is that sepsis or LPS exposure activates YAP1, which upregulates Serpine1 (PAI-1). Increased PAI-1 then promotes the activation of caspase-3, a key executor of apoptosis, leading to cardiomyocyte death and cardiac dysfunction. **Diaplasinin** acts by inhibiting PAI-1, thereby interrupting this cascade [2].

Conclusion and Research Implications

In summary, the available data positions **Diaplasinin** as a PAI-1 inhibitor with demonstrated efficacy in preclinical models of sepsis-induced cardiac dysfunction, where it appears to work by inhibiting a YAP1/Serpine1/caspase-3 apoptotic pathway.

For a researcher, the current information highlights several points:

- **Promising Therapeutic Candidate:** **Diaplasinin** shows clear therapeutic potential in specific disease models like sepsis and has been identified via bioinformatics as a candidate for cardiomyopathy [2] [5].
- **Need for Direct Comparisons:** A significant gap exists in the form of head-to-head comparative studies with other PAI-1 inhibitors across a standardized panel of biochemical and cellular assays. Future research should focus on such direct comparisons to truly benchmark its performance.
- **Mechanism Clarification:** While its inhibitory action is established, a more detailed structural and mechanistic understanding of how it interacts with PAI-1, compared to molecules like AZ3976, would be valuable for drug design [3].

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